2-(1-Adamantyl)isoquinolin-2-ium
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)isoquinolin-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,13-16H,7-12H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSIWPDKDEACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Adamantyl Isoquinolin 2 Ium
Direct Quaternization Approaches
The most straightforward route to 2-(1-Adamantyl)isoquinolin-2-ium involves the direct quaternization of the isoquinoline (B145761) nitrogen with an adamantylating agent. This approach, a classic Menshutkin reaction, is often favored for its simplicity and high atom economy.
Alkylation Strategies Utilizing 1-Bromoadamantane (B121549) and Isoquinoline
The reaction of isoquinoline, a nucleophilic heterocyclic amine, with 1-bromoadamantane is a primary method for the synthesis of this compound bromide. Isoquinoline acts as the nucleophile, attacking the electrophilic carbon of the adamantyl group, with the bromide serving as the leaving group. This reaction is analogous to the quaternization of other nitrogen-containing heterocycles like pyridine (B92270) and its derivatives with haloadamantanes. Reports indicate that isoquinoline can be converted into the corresponding quaternary salt in quantitative yield under suitable conditions.
The general reaction is as follows:
Isoquinoline + 1-Bromoadamantane → this compound Bromide
Optimization of Reaction Parameters for Yield and Purity
The efficiency of the quaternization reaction is highly dependent on several parameters. The optimization of these factors is crucial for maximizing the yield and ensuring the purity of the final product.
Solvent Effects: The choice of solvent plays a critical role in the rate of quaternization. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the Menshutkin reaction, thus accelerating the reaction rate. Studies on similar quaternization reactions have shown that solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) are effective. epa.gov The reaction rate constants have been observed to increase with the increasing polarity of the solvent. epa.gov
Temperature: The reaction temperature is another key variable. As with most chemical reactions, an increase in temperature generally leads to a faster reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is therefore a balance between reaction speed and product stability.
Reaction Time: The duration of the reaction is adjusted to ensure complete conversion of the starting materials. This is typically monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.govcapes.gov.br In the context of quaternization, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. nih.govnih.gov
Below is an illustrative table of how reaction conditions can be varied to optimize the synthesis of a quaternary ammonium (B1175870) salt, based on general principles of quaternization reactions.
| Entry | Solvent | Temperature (°C) | Method | Reaction Time | Yield (%) |
| 1 | Acetonitrile | 80 | Conventional | 6 h | 75 |
| 2 | DMF | 80 | Conventional | 6 h | 85 |
| 3 | DMSO | 80 | Conventional | 4 h | 90 |
| 4 | Acetonitrile | 100 | Microwave | 15 min | 88 |
| 5 | DMF | 100 | Microwave | 10 min | 95 |
This table is illustrative and based on general principles of quaternization reactions. Specific values for the synthesis of this compound may vary.
Multi-Step Synthetic Pathways to this compound Precursors
In cases where direct quaternization is not feasible or when specific substitution patterns are desired on the isoquinoline ring, multi-step synthetic pathways are employed. These routes involve the initial synthesis of a substituted isoquinoline, which is then subjected to adamantylation.
Synthesis of Substituted Isoquinolines for Subsequent Functionalization
A variety of methods exist for the synthesis of substituted isoquinolines. These methods allow for the introduction of functional groups at various positions on the isoquinoline core, which can influence the properties of the final quaternary salt. Some notable methods include:
Electrophilic Cyclization of Iminoalkynes: This method allows for the synthesis of disubstituted isoquinolines under mild conditions using various electrophiles. capes.gov.br
Palladium-Catalyzed Coupling and Cyclization: These reactions can provide isoquinolines in excellent yields and short reaction times.
The ability to pre-functionalize the isoquinoline ring opens up possibilities for creating a diverse library of this compound derivatives with tailored properties.
Incorporation of Adamantyl Moieties through Advanced Coupling Reactions
While direct N-alkylation is the most common method for forming the quaternary salt, advanced coupling reactions can also be envisioned for incorporating the adamantyl group, particularly in more complex synthetic strategies. However, for the formation of a quaternary ammonium salt, the direct alkylation of the nitrogen lone pair remains the most direct and efficient method. acsgcipr.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact.
Use of Greener Solvents: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. researchgate.net For quaternization reactions, deep eutectic solvents (DESs) have been explored as a greener alternative. nih.gov These solvents are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. nih.gov Choline chloride-based DESs, for example, have been shown to be effective media for quaternization reactions, sometimes leading to near-quantitative yields, especially when combined with microwave-assisted synthesis. nih.gov
Energy Efficiency: As mentioned earlier, microwave-assisted synthesis is not only faster but also more energy-efficient than conventional heating methods. nih.gov
Atom Economy: Direct quaternization reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product.
Use of Recyclable Catalysts: In multi-step syntheses of isoquinoline precursors, the use of recyclable catalysts, such as a Ru(II)/PEG-400 system, can contribute to a greener process.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent-Free Reaction Environments
Solvent-free, or neat, reaction conditions are increasingly sought after in chemical synthesis due to their environmental and economic benefits, such as reduced waste, lower costs, and often, accelerated reaction rates. rsc.orgbohrium.comyoutube.com For the synthesis of this compound, a solvent-free approach can be envisioned through the direct reaction of isoquinoline with an adamantyl halide.
A plausible method involves the reaction of isoquinoline with 1-bromoadamantane or 1-iodoadamantane (B1585816) at an elevated temperature. The reaction is a nucleophilic substitution where the nitrogen atom of the isoquinoline acts as the nucleophile, attacking the tertiary carbon of the adamantyl halide and displacing the halide ion to form the desired quaternary salt. It has been noted that while the reaction of 1-bromoadamantane with quinoline (B57606) does not readily yield the corresponding quaternary salt, isoquinoline is generally more reactive in such quaternization reactions.
Microwave-assisted synthesis offers a promising solvent-free alternative that can significantly reduce reaction times and improve yields. nih.govcapes.gov.br By exposing the mixture of isoquinoline and an adamantyl halide to microwave irradiation, the localized superheating can provide the necessary activation energy for the reaction to proceed efficiently without the need for a conventional solvent. researchgate.net
A hypothetical solvent-free synthesis is presented in Table 1.
Table 1: Hypothetical Solvent-Free Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| Isoquinoline | 1-Bromoadamantane | 150-180 °C, neat, 2-4 hours | This compound bromide |
| Isoquinoline | 1-Iodoadamantane | 130-160 °C, neat, 1-3 hours | This compound iodide |
| Isoquinoline | 1-Bromoadamantane | Microwave irradiation (100-150 W), 10-20 minutes | This compound bromide |
This table presents hypothetical reaction conditions based on general principles of organic synthesis.
Catalyst Selection for Sustainable Synthesis of this compound
While the direct quaternization of isoquinoline with an adamantyl halide may proceed without a catalyst, particularly under forcing conditions, the use of a catalyst can promote the reaction under milder conditions, potentially improving sustainability by reducing energy consumption.
For the N-alkylation of heterocycles, various catalytic systems have been explored. nih.gov In the context of forming a C-N bond with a tertiary alkyl group like adamantyl, Lewis acids could potentially be employed to activate the adamantyl halide, making it more susceptible to nucleophilic attack by the isoquinoline. However, the choice of catalyst must be carefully considered to avoid unwanted side reactions.
A more sustainable catalytic approach could involve the use of phase-transfer catalysts if the reaction is performed in a biphasic system, although this deviates from a strictly solvent-free environment. Another avenue for sustainable catalysis is the use of reusable solid catalysts that can be easily separated from the reaction mixture. However, specific catalysts for the N-adamantylation of isoquinoline are not well-documented in the literature. Given the reactivity of adamantyl halides, a catalyst-free approach, especially with microwave assistance, remains a highly viable and sustainable option. rsc.org
Purification and Isolation Techniques for this compound
The purification and isolation of the target compound are crucial steps to obtain a product of high purity. As a quaternary ammonium salt, this compound is expected to be a solid with a relatively high melting point and good solubility in polar solvents.
Recrystallization is a primary technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. mt.com For isoquinolinium salts, common recrystallization solvents include ethanol, methanol, acetonitrile, or mixtures of these with less polar solvents like diethyl ether or ethyl acetate (B1210297) to induce precipitation. reddit.com
A general procedure for recrystallization would involve dissolving the crude product in a minimal amount of a hot polar solvent, followed by slow cooling to allow for the formation of well-defined crystals. If the compound is too soluble in a particular solvent, a less polar anti-solvent can be added to the solution until turbidity is observed, followed by gentle heating to redissolve the solid and then slow cooling.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent System | Rationale |
| Ethanol/Diethyl Ether | Good for polar compounds; ether acts as an anti-solvent. |
| Methanol/Water | Suitable for highly polar salts; water can act as an anti-solvent. |
| Acetonitrile | A polar aprotic solvent that can be effective for a range of salts. |
| Acetone/Hexane (B92381) | Acetone dissolves the salt, while hexane induces precipitation. |
This table provides potential solvent systems based on the general solubility properties of isoquinolinium salts.
The isolation of the purified compound typically involves filtration of the recrystallized solid or evaporation of the solvent after chromatography. The final product should be dried under vacuum to remove any residual solvent.
Chemical Reactivity and Mechanistic Investigations of 2 1 Adamantyl Isoquinolin 2 Ium
Nucleophilic Additions to the Isoquinolinium Core of 2-(1-Adamantyl)isoquinolin-2-ium
The isoquinolinium ring system is inherently electrophilic due to the positive charge on the nitrogen atom, which is delocalized over the aromatic system. This makes the carbon atoms of the heterocyclic ring susceptible to attack by nucleophiles. The primary sites for nucleophilic addition are the C-1 and C-3 positions.
Regioselectivity Studies of Additions to C-1 and C-3 Positions
In N-substituted isoquinolinium salts, nucleophilic addition typically occurs preferentially at the C-1 position. This regioselectivity is attributed to the C-1 position being an iminium carbon, which is generally more electrophilic than the enamine-like C-3 position. Theoretical studies and experimental observations on various N-alkyl and N-aryl isoquinolinium salts consistently show a preference for C-1 addition. nih.govnih.gov
For instance, the reaction of N-methylisoquinolinium iodide with hydroxide (B78521) ions leads to the formation of a 1,2-dihydroisoquinoline (B1215523) derivative through addition at C-1. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the isoquinoline (B145761) ring. While C-1 addition is the kinetically favored pathway in many cases, thermodynamic control or specific interactions can sometimes lead to addition at C-3.
| N-Substituent | Nucleophile | Major Addition Product | Reference |
|---|---|---|---|
| Methyl | OH⁻ | C-1 Adduct | General Knowledge |
| Benzyl | CN⁻ | C-1 Adduct | General Knowledge |
| Aryl | Hydride | C-1 Adduct | acs.org |
Influence of Adamantyl Substituent on Reactivity
The 1-adamantyl group is a large, rigid, and non-polar substituent. Its presence at the nitrogen atom of the isoquinolinium ring exerts a significant steric influence on the reactivity of the cation. nih.gov This steric bulk can hinder the approach of nucleophiles to the C-1 and C-8 positions.
The primary consequence of the adamantyl group is the potential to decrease the rate of nucleophilic attack at the C-1 position due to steric hindrance. This effect might allow for competitive addition at the less-hindered C-3 position, although C-1 remains the more electronically favored site. The rigid, cage-like structure of the adamantyl group can also influence the conformational preferences of the resulting dihydroisoquinoline products, potentially affecting the stereoselectivity of the addition if a new chiral center is formed.
Ring-Opening and Rearrangement Reactions Involving this compound
The strained nature of the isoquinolinium ring, coupled with the presence of the bulky adamantyl group, can predispose the molecule to undergo ring-opening and rearrangement reactions under specific conditions.
Theoretical and Experimental Insights into Reaction Pathways
While specific studies on this compound are not extensively documented, related isoquinolinium salts are known to undergo ring-opening upon treatment with strong nucleophiles or under photolytic conditions. For example, photolysis of certain tetrazolo[5,1-a]isoquinolines, which can generate isoquinolylnitrenes, has been shown to lead to ring expansion or ring opening to form o-cyanophenylketenimines. nih.gov
The presence of the bulky adamantyl group could potentially favor ring-opening pathways that relieve steric strain. Theoretical calculations on related systems could provide valuable insights into the transition states and energy barriers for such processes, helping to predict the most likely reaction pathways.
Formation of Novel Heterocyclic Systems from this compound
Isoquinolinium salts are valuable precursors for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net For instance, the initial adducts from nucleophilic additions can undergo subsequent cyclization reactions. The reaction of isoquinolinium salts with activated methylene (B1212753) compounds can lead to the formation of new fused heterocyclic systems.
The this compound cation could serve as a building block for novel heterocyclic structures. For example, a reaction sequence involving nucleophilic addition followed by an intramolecular cyclization could lead to the formation of polycyclic systems incorporating the adamantyl moiety. The unique steric and electronic properties of the adamantyl group could be exploited to direct the formation of specific isomers. nih.gov
Electron Transfer Processes and Redox Behavior of this compound
The redox behavior of isoquinolinium salts is characterized by their ability to accept electrons to form radical species. The reduction potential of the this compound cation is expected to be influenced by the electronic properties of the adamantyl group.
The adamantyl group is generally considered to be weakly electron-donating through inductive effects. This would suggest that this compound might have a slightly more negative reduction potential compared to N-aryl or N-acyl isoquinolinium salts. Electrochemical studies, such as cyclic voltammetry, on related N-substituted heterocyclic salts have shown that the nature of the N-substituent has a discernible effect on the redox potentials. nih.gov For instance, N-arylpyridoindazolium salts exhibit irreversible reduction peaks in the range of -1.2 to -1.3 V (vs. Ag/AgCl). nih.gov
The initial single-electron transfer to the this compound cation would generate a neutral radical. The fate of this radical would depend on the reaction conditions. It could dimerize, abstract a hydrogen atom, or undergo further reduction. The steric bulk of the adamantyl group would likely disfavor dimerization at the nitrogen-containing ring, potentially leading to other reaction pathways.
| Compound Type | Reduction Potential Range (V vs. Ag/AgCl) | Reference |
|---|---|---|
| N-Arylpyridoindazolium Salts | -1.2 to -1.3 | nih.gov |
| Generic N-Alkylisoquinolinium Salt (Estimated) | -1.0 to -1.5 | General Knowledge |
Electrochemical Characterization Techniques
The electrochemical properties of isoquinolinium salts are typically investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry. researchgate.net These methods provide valuable information regarding the redox potentials, the number of electrons transferred in redox processes, and the stability of the resulting species. researchgate.netossila.com
For a compound like this compound, cyclic voltammetry would be a primary tool for characterization. ossila.comresearchgate.net A typical CV experiment involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and a supporting electrolyte. ossila.com The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction events. ossila.com
In the case of this compound, the isoquinolinium cation is the electroactive species. The reduction of the isoquinolinium ring is an expected electrochemical process. The potential at which this reduction occurs can be influenced by the nature of the substituent on the nitrogen atom. The bulky and electron-donating 1-adamantyl group may affect the reduction potential compared to simpler N-alkylisoquinolinium salts. The exact reduction potential would need to be determined experimentally, but it is anticipated to involve the transfer of one electron to form a neutral radical species.
The reversibility of the redox process can be assessed from the separation of the anodic and cathodic peak potentials (ΔEp). A reversible one-electron process typically exhibits a ΔEp of about 57 mV at room temperature. edaq.com Deviations from this value can indicate quasi-reversible or irreversible electron transfer, which may be due to follow-up chemical reactions of the initially formed species. edaq.com
The table below outlines the key electrochemical parameters that would be determined from a cyclic voltammetry study of this compound.
| Parameter | Description | Information Gained |
| Epc | Cathodic Peak Potential | Potential at which reduction of the isoquinolinium cation occurs. |
| Epa | Anodic Peak Potential | Potential at which the reduced species is re-oxidized. |
| ΔEp | Peak Separation (Epa - Epc) | Indicates the reversibility of the electron transfer process. |
| ipc / ipa | Ratio of Cathodic to Anodic Peak Currents | Provides information on the stability of the electrochemically generated species. |
This table represents a hypothetical set of parameters that would be the focus of an electrochemical study on this compound, based on general principles of cyclic voltammetry.
Generation of Radical Species from this compound
The one-electron reduction of the this compound cation, as would be observed in an electrochemical experiment, leads to the formation of a neutral radical species: the 2-(1-adamantyl)isoquinolin-1(2H)-yl radical. The generation of radical species from isoquinolinium salts can also be achieved through chemical or photochemical methods, often involving a single-electron transfer (SET) process. acs.orgacs.orglibretexts.org
The resulting radical is expected to have the unpaired electron primarily localized on the isoquinoline ring system. Electron spin resonance (ESR) spectroscopy is the definitive technique for the detection and characterization of such radical species. libretexts.orgnih.govnih.gov The ESR spectrum provides information about the g-value, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) in the molecule. ethernet.edu.et This data allows for the mapping of the spin density distribution within the radical, providing insights into its electronic structure. ethernet.edu.et
Mechanistic investigations into the reactions of N-aryl isoquinolinium salts have shown that deprotonation at the C1 position can lead to the formation of an α-carbon radical. acs.orgacs.org While the adamantyl group is not aromatic, the principle of forming a radical at the C1 position via a single-electron transfer process is applicable. The stability of the resulting 2-(1-adamantyl)isoquinolin-1(2H)-yl radical would be influenced by the steric bulk of the adamantyl group, which may hinder dimerization or other decomposition pathways, potentially increasing its lifetime.
The table below summarizes the expected properties of the radical generated from this compound.
| Property | Description | Significance |
| Structure | 2-(1-adamantyl)isoquinolin-1(2H)-yl | A neutral radical with the unpaired electron delocalized over the isoquinoline system. |
| Method of Generation | Electrochemical reduction, chemical reduction (e.g., with a metal), or photoredox catalysis. | The choice of method can influence the subsequent reactivity of the radical. |
| Detection Method | Electron Spin Resonance (ESR) Spectroscopy. | Provides direct evidence for the presence of the radical and information about its electronic structure. |
This table describes the anticipated characteristics of the radical derived from this compound based on the known chemistry of related isoquinolinium salts.
Acid-Base Chemistry of this compound and Related Conjugate Bases
The this compound cation possesses acidic protons, primarily at the C1 and C3 positions of the isoquinoline ring. The acidity of these protons is enhanced by the positive charge on the nitrogen atom. The C1 proton is generally the most acidic due to the stability of the resulting conjugate base, which is an ylide. libretexts.org
Deprotonation of this compound at the C1 position by a strong base would yield 2-(1-adamantyl)isoquinolinium-1-ide, a nitrogen ylide. Nitrogen ylides are versatile intermediates in organic synthesis, capable of participating in various reactions, including 1,3-dipolar cycloadditions. rsc.org
The stability of the conjugate base (the ylide) is a crucial factor in determining the acidity of the parent isoquinolinium salt. masterorganicchemistry.com The ylide is stabilized by the delocalization of the negative charge from the C1 carbon onto the electronegative nitrogen atom and throughout the aromatic system.
The table below outlines the key aspects of the acid-base chemistry of this compound.
| Feature | Description | Significance |
| Acidic Protons | Protons at C1 and C3 of the isoquinolinium ring. | The C1 proton is typically the most acidic. |
| Conjugate Base | 2-(1-adamantyl)isoquinolinium-1-ide (a nitrogen ylide). | A reactive intermediate with a carbanionic character at C1. |
| pKa | A measure of the acidity of the C1-H bond. | Determines the strength of the base required for deprotonation. |
| Factors Influencing Acidity | Positive charge on the nitrogen, and stability of the conjugate base. | The adamantyl group may exert a minor steric influence. |
This table summarizes the expected acid-base properties of this compound based on the general principles of isoquinolinium chemistry.
Theoretical and Computational Studies of 2 1 Adamantyl Isoquinolin 2 Ium
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-Adamantyl)isoquinolin-2-ium, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure Elucidation of this compound
A thorough investigation of the electronic structure of this compound would involve the determination of its molecular geometry, charge distribution, and the nature of the chemical bonds between the adamantyl and isoquinolinium moieties. However, no published data is currently available to populate a table of key electronic structure parameters.
Table 1: Hypothetical Electronic Structure Parameters for this compound (Data Not Available)
| Parameter | Calculated Value | Method/Basis Set |
| Ground State Energy (Hartree) | Data Not Available | Data Not Available |
| Dipole Moment (Debye) | Data Not Available | Data Not Available |
| NBO Charge on N+ | Data Not Available | Data Not Available |
| C-N Bond Length (Å) | Data Not Available | Data Not Available |
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. As no computational studies have been performed, no data on the FMOs of this compound can be presented.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)
| Parameter | Energy (eV) |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
Conformational Analysis of this compound
The bulky adamantyl group attached to the isoquinolinium core suggests the possibility of interesting conformational preferences. MD simulations would be instrumental in exploring the potential energy surface and identifying the most stable conformers. This information is currently not available in the scientific literature.
Solvent Effects on Molecular Behavior
The behavior of an ionic species like this compound is significantly influenced by the surrounding solvent. MD simulations in different solvent environments would be necessary to understand how solvation affects its structure, dynamics, and potential interactions with other molecules. No such studies have been published.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, this would provide a molecular-level understanding of its chemical transformations. To date, no computational studies on the reaction mechanisms of this compound have been reported.
Based on the conducted research, there is no specific information available in the public domain regarding the "," including its reaction pathways, energy profiles, kinetic parameters, or structure-reactivity relationships. Scientific literature that would allow for a detailed and accurate article on these specific topics could not be located.
Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements without resorting to speculation, which would violate the core principles of scientific accuracy. Further research in the fields of computational and theoretical chemistry may be required to elucidate the properties and behaviors of this specific compound.
Derivatization and Functionalization of 2 1 Adamantyl Isoquinolin 2 Ium
Modification of the Isoquinolinium Ring System
The isoquinolinium cation is an aromatic heterocyclic system. The presence of the positively charged nitrogen atom significantly deactivates the ring system towards electrophilic aromatic substitution.
Introduction of Substituents via Electrophilic Aromatic Substitution (if applicable to deactivated ring)
Direct electrophilic aromatic substitution on the isoquinolinium ring is generally challenging due to the electron-withdrawing nature of the quaternary nitrogen, which makes the carbocyclic rings electron-deficient. Reactions such as nitration or halogenation, if they were to occur, would require harsh conditions and would likely proceed at the 5- and 8-positions of the isoquinoline (B145761) ring, which are the most electron-rich. However, for the specific compound 2-(1-Adamantyl)isoquinolin-2-ium, no such reactions have been reported.
Functionalization through Directed Metalation or Organometallic Reagents
A more plausible, though undocumented for this specific compound, approach for the functionalization of the isoquinolinium core would involve organometallic reagents. Nucleophilic addition of organolithium or Grignard reagents to isoquinolinium salts is a known method to introduce substituents. These reactions typically occur at the 1-position, leading to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. Subsequent oxidation could potentially restore the aromatic isoquinolinium system, now bearing a new substituent at the 1-position.
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. However, this strategy is generally not applicable to a deactivated, positively charged system like an isoquinolinium salt.
Functionalization of the Adamantyl Moiety
The adamantane (B196018) cage is a robust and sterically demanding hydrocarbon. Its functionalization typically requires strategies that can overcome its inherent lack of reactivity.
Remote Functionalization Strategies on the Adamantane Cage
The functionalization of the adamantane cage at positions other than the bridgehead carbons (remote functionalization) is a significant synthetic challenge. For the this compound cation, this would involve modifying the C-H bonds of the adamantyl skeleton. While advanced methods involving radical-mediated reactions or transition-metal-catalyzed C-H activation have been developed for adamantane itself, their application to this specific isoquinolinium salt has not been described. Such reactions would need to be compatible with the isoquinolinium moiety.
Synthesis of Spatially Constrained Derivatives of this compound
The synthesis of spatially constrained derivatives would likely involve starting with a pre-functionalized adamantane derivative and then constructing the isoquinolinium salt. For instance, using a substituted 1-aminoadamantane to quaternize isoquinoline would lead to derivatives with functionality on the adamantyl group. This approach circumvents the difficulty of directly functionalizing the adamantane cage in the final compound. No literature is available describing this approach for this compound.
Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound Units
The bulky adamantyl group and the planar, charged isoquinolinium moiety make this compound an interesting candidate for the construction of polymers and supramolecular assemblies. The adamantyl group is a well-known guest for cyclodextrin (B1172386) hosts, a interaction that is widely exploited in supramolecular chemistry.
Hypothetically, should a polymerizable group be introduced onto either the isoquinolinium ring or the adamantyl cage, polymers incorporating the this compound unit could be synthesized. Similarly, the formation of host-guest complexes with macrocycles like cyclodextrins or calixarenes could lead to the formation of supramolecular assemblies. However, no published research has demonstrated the synthesis of such polymeric or supramolecular structures based on this compound.
Polymerization Methods
There is currently no available scientific literature detailing the polymerization of this compound. Research on the polymerization of monomers containing adamantyl groups and, separately, on polymers incorporating isoquinolinium salts exists. However, studies specifically describing the methods and outcomes of polymerizing the this compound cation could not be located. Therefore, no data on polymerization techniques, initiator systems, or the resulting polymer characteristics can be presented.
Self-Assembly Strategies for Ordered Structures
Information regarding the self-assembly of this compound into ordered structures is not present in the available scientific record. The adamantyl group is a well-known building block in supramolecular chemistry, often utilized for its ability to form inclusion complexes or to direct the assembly of molecules through van der Waals interactions. Nevertheless, specific investigations into how these principles apply to this compound have not been reported. As a result, there are no research findings or data tables to present on this topic.
Advanced Methodologies for Structural Elucidation of 2 1 Adamantyl Isoquinolin 2 Ium and Its Derivatives
X-Ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and stereochemistry.
Single Crystal X-Ray Diffraction for Absolute Structure Determination
The growth of a suitable single crystal of a salt of 2-(1-adamantyl)isoquinolin-2-ium, for instance, with a halide or tetrafluoroborate (B81430) counter-ion, is the prerequisite for analysis by single crystal X-ray diffraction. Upon successful crystallization, the crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.
For this compound, this technique would confirm the covalent linkage between the adamantyl C1 carbon and the isoquinolinium nitrogen atom. It would also provide precise bond lengths and angles for the entire molecule, revealing any subtle distortions from ideal geometries imposed by steric hindrance between the bulky adamantyl group and the isoquinoline (B145761) ring system. In a related crystal structure of sodium adamantyl(oxyethylene)sulfate dihydrate, the adamantane (B196018) cage exhibits typical C-C bond lengths and angles, a feature also expected in the title compound. researchgate.net
Table 1: Hypothetical Crystallographic Data for this compound Bromide
| Parameter | Value |
| Empirical Formula | C₁₉H₂₂BrN |
| Formula Weight | 344.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 11.8 |
| β (°) | 98.5 |
| Volume (ų) | 1860 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.23 |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This includes the identification of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound salts, one would expect the crystal packing to be dominated by electrostatic interactions between the positively charged isoquinolinium cation and the counter-ion.
Furthermore, weak C-H···π interactions between the adamantyl C-H groups and the aromatic isoquinoline ring of neighboring cations are plausible. The bulky adamantyl groups would likely dictate a packing arrangement that minimizes steric clash, potentially leading to the formation of distinct hydrophobic regions within the crystal lattice comprised of the adamantyl cages.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be employed to generate the intact cation in the gas phase.
The high-resolution mass measurement of the parent ion would provide its exact mass, allowing for the unambiguous determination of its elemental formula (C₁₉H₂₂N⁺). Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to fragment the ion and analyze the resulting product ions.
The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the cleavage of the N-C bond, leading to the formation of a stable adamantyl cation (m/z 135) and a neutral isoquinoline molecule. Another expected fragmentation pathway is the loss of neutral hydrocarbons from the adamantyl cage. The fragmentation of quaternary ammonium (B1175870) compounds is highly dependent on the nature of the substituents, with bulky groups often leading to characteristic fragmentation patterns. semanticscholar.orgmdpi.comnih.govresearchgate.net The study of the thermal decomposition of N-methylisoquinolinium salts in a mass spectrometer has also shown characteristic fragmentation, providing a basis for comparison. zendy.io
Table 2: Predicted Major Fragments in the HRMS/MS Spectrum of this compound
| m/z (calculated) | Proposed Structure/Formula | Fragmentation Pathway |
| 264.1747 | [C₁₉H₂₂N]⁺ | Parent Ion |
| 135.1174 | [C₁₀H₁₅]⁺ | Cleavage of the N-C(adamantyl) bond, formation of adamantyl cation |
| 130.0653 | [C₉H₈N]⁺ | Fragmentation with charge retention on the isoquinoline moiety (less likely) |
| 129.0578 | [C₉H₇N] | Neutral loss of adamantane |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, and is indispensable for structural elucidation in solution.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
While one-dimensional ¹H and ¹³C NMR spectra provide initial information, a full and unambiguous assignment of all signals for this compound requires a suite of two-dimensional (2D) NMR experiments. youtube.comyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of protons that are on adjacent carbon atoms. For the isoquinoline moiety, this would show correlations between adjacent aromatic protons. For the adamantyl group, the complex network of coupled protons could be traced. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting the adamantyl and isoquinolinium fragments, as it would show a correlation between the protons on the adamantyl cage and the carbons of the isoquinoline ring system, and vice-versa, through the quaternary nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY would be critical in determining the relative orientation of the adamantyl group with respect to the isoquinoline plane. NOE correlations would be expected between the protons on one face of the adamantyl cage and the protons on the isoquinoline ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Moiety | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoquinolinium | Aromatic CH | 8.0 - 9.5 | 120 - 150 |
| Adamantyl | Bridgehead CH | ~2.2 | ~38 |
| Adamantyl | Methylene (B1212753) CH₂ | ~1.8 - 2.0 | ~28 - 40 |
Note: The chemical shifts for adamantane itself are well-established and serve as a reference in solid-state NMR. nih.govwikipedia.org
Solid-State NMR for Polymorph Characterization
In the solid state, molecules can often pack in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a key technique for identifying and characterizing polymorphs.
For this compound, ssNMR could be used to probe the local environment of the carbon and nitrogen atoms in the crystal lattice. Small differences in chemical shifts between different crystalline forms can be detected, providing a fingerprint for each polymorph. The adamantane moiety is often used as a chemical shift reference in solid-state NMR due to its sharp signals. nih.govrsc.orgresearchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Applications of 2 1 Adamantyl Isoquinolin 2 Ium in Non Biological Chemical Systems
Role as a Synthetic Reagent or Intermediate
Quaternary isoquinolinium salts are valuable precursors and intermediates in organic synthesis, and the introduction of an adamantyl moiety can offer distinct advantages in the construction of complex molecular architectures.
Precursor in Organic Synthesis for Complex Molecule Construction
The 2-(1-Adamantyl)isoquinolin-2-ium cation could serve as a key building block for the synthesis of more complex molecules. The isoquinolinium core is a versatile scaffold that can undergo various transformations. For instance, isoquinolinium salts can be precursors to dihydroisoquinolines and tetrahydroisoquinolines, which are common motifs in natural products and pharmaceuticals. The adamantyl group, known for its lipophilicity and rigidity, can be strategically incorporated to influence the pharmacological or material properties of the final product.
The synthesis of isoquinolin-2(1H)-yl-acetamides from Ugi-4CR intermediates highlights the utility of the isoquinoline (B145761) core in multicomponent reactions to build complex scaffolds. uj.edu.plresearchgate.net While not directly involving the adamantyl derivative, this demonstrates a potential pathway where 2-(1-adamantyl)isoquinoline could be a starting material for generating diverse molecular libraries.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Isoquinolinium salts can participate in MCRs, acting as electrophilic partners. The bulky adamantyl group in this compound would likely exert significant steric influence on the stereochemical outcome of such reactions, potentially leading to high diastereoselectivity. A synthetic route for imidazopyridine-fused isoquinolinones has been developed using a multicomponent reaction-initiated process, showcasing the potential of the isoquinoline scaffold in complex syntheses. Current time information in NA.rsc.orgbeilstein-journals.org
Catalytic Applications in Organic Transformations
The cationic nature and unique structural features of this compound suggest its potential use in various catalytic applications, particularly in organocatalysis and phase-transfer catalysis.
Organocatalysis and Phase-Transfer Catalysis Involving this compound
Quaternary ammonium (B1175870) salts are widely used as phase-transfer catalysts (PTCs). PTCs facilitate the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by transporting the reactive species across the phase boundary. The this compound cation, with its lipophilic adamantyl group and charged isoquinolinium core, is a prime candidate for a phase-transfer catalyst. The bulky adamantyl group could enhance its solubility in organic phases, potentially improving catalytic efficiency.
Studies on the use of tetraalkylammonium salts as phase-transfer catalysts in the O-alkylation of 2-hydroxynaphthoquinones demonstrate the effectiveness of such catalysts. researchgate.net Similarly, the alkylation of 2-mercaptoquinazolin-4(3H)-one has been successfully carried out using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. researchgate.net These examples support the potential of this compound to function in a similar capacity.
Development of Chiral Variants for Asymmetric Synthesis
The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. By introducing chirality into the this compound structure, either on the adamantyl group or the isoquinoline core, it could be developed into a chiral organocatalyst or a chiral phase-transfer catalyst for asymmetric synthesis.
The synthesis of axially chiral isoquinolones has been achieved through nickel-catalyzed asymmetric denitrogenative transannulation, highlighting the importance of chirality in isoquinoline chemistry. monash.edu Furthermore, chiral bisguanidinium salts have been used to catalyze the asymmetric synthesis of 2,3-dihydroquinolin-4-one derivatives. nih.gov Dual cinchona quinuclidinium salts have also been employed as powerful asymmetric phase-transfer catalysts. rsc.org These precedents suggest a promising avenue for the development of chiral variants of this compound for applications in asymmetric catalysis.
Applications in Materials Science
Isoquinolinium salts are known to possess interesting photophysical properties, making them attractive for applications in materials science. rsc.orgnih.gov The incorporation of an adamantane (B196018) scaffold can further enhance these properties. Adamantane derivatives have been utilized in materials science due to their rigidity, thermal stability, and well-defined three-dimensional structure.
The combination of the fluorescent isoquinolinium core with the robust adamantyl group in this compound could lead to the development of novel fluorescent materials with enhanced stability and specific functionalities. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. The synthesis of versatile fluorescent isoquinolinium salts with various applications underscores the potential of this class of compounds in materials chemistry. rsc.orgnih.gov
Incorporation into Functional Polymers and Frameworks
There is currently no published research describing the incorporation of this compound into functional polymers or frameworks such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The bulky adamantyl group and the charged isoquinolinium core are structural features that could theoretically be of interest for creating porous materials or polymers with specific recognition or transport properties. However, no studies have been found that explore or confirm these possibilities for this specific compound. Consequently, there are no research findings or data tables to present on this topic.
Potential in Sensing and Optoelectronic Materials (excluding biological sensing)
Similarly, the scientific literature lacks studies on the potential of this compound in non-biological sensing and optoelectronic materials. While isoquinolinium salts can exhibit fluorescence and other photophysical properties that are relevant for these applications, no investigations into the specific optical or electronic characteristics of this compound have been reported. Research into its use as a component in chemical sensors for environmental or industrial monitoring, or in materials for applications such as organic light-emitting diodes (OLEDs) or photovoltaics, has not been documented. Therefore, no detailed research findings or data tables can be provided for this area of application.
Future Directions and Emerging Research Avenues for 2 1 Adamantyl Isoquinolin 2 Ium
Development of Novel Synthetic Strategies for 2-(1-Adamantyl)isoquinolin-2-ium
While the synthesis of N-alkyl isoquinolinium salts is a well-established area, the introduction of a bulky adamantyl group presents unique challenges and opportunities for methodological innovation. Future research should focus on developing efficient, scalable, and versatile synthetic routes.
A primary approach involves the direct N-alkylation of isoquinoline (B145761) with an activated 1-adamantyl electrophile, such as 1-bromoadamantane (B121549) or 1-adamantyl triflate. The optimization of reaction conditions, including solvent, temperature, and the potential use of microwave irradiation, could significantly improve yields and reduce reaction times.
More advanced strategies could involve transition-metal-catalyzed cross-coupling reactions. For instance, a ruthenium-catalyzed annulation of a benzaldehyde, an amine, and an alkyne could be adapted for this purpose. researchgate.net Another forward-thinking approach would be a multi-component reaction, assembling the core structure in a single, highly efficient step. These potential synthetic pathways offer distinct advantages and warrant thorough investigation.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Direct N-Alkylation | Simplicity, readily available starting materials. | Steric hindrance from the adamantyl group may lead to low yields and require harsh conditions. | Optimization of reaction conditions (temperature, solvent, activating agents); exploration of high-pressure techniques. |
| Transition-Metal Catalysis | High efficiency, potential for milder reaction conditions, broader substrate scope. | Catalyst deactivation, cost of precious metal catalysts. | Development of robust and cost-effective catalyst systems (e.g., using earth-abundant metals). |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Identification of suitable reaction partners and conditions for the specific target. | Design and screening of novel multi-component reaction pathways. |
Exploration of Uncharted Reactivity Pathways
The unique steric environment created by the 1-adamantyl group at the nitrogen atom is predicted to significantly influence the reactivity of the isoquinolinium ring. This steric shielding could lead to novel and selective transformations that are not observed with less bulky N-substituents.
Future research should systematically investigate the reaction of this compound with a range of nucleophiles. The steric hindrance is expected to direct nucleophilic attack to less hindered positions of the isoquinolinium core, potentially leading to unusual addition products. The reactivity of isoquinolinium salts in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could also be explored, with the adamantyl group potentially influencing the stereochemical outcome of these reactions.
Furthermore, the compound's potential as a phase-transfer catalyst should be investigated. The lipophilic adamantyl group could enhance its solubility in organic phases, making it an effective catalyst for reactions between immiscible aqueous and organic phases.
| Area of Reactivity | Predicted Influence of Adamantyl Group | Research Objective |
| Nucleophilic Addition | Steric hindrance may favor addition at C-3 or C-4 over the more common C-1 position. | To map the regioselectivity of various nucleophiles and synthesize novel 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov |
| Cycloaddition Reactions | May influence the facial selectivity and stereochemical outcome of the reaction. | To explore its utility in diastereoselective synthesis of complex heterocyclic systems. rsc.org |
| Phase-Transfer Catalysis | The bulky, lipophilic adamantyl group should enhance catalytic efficiency. | To evaluate its performance in standard phase-transfer reactions and compare it with existing catalysts. |
| Photoredox Catalysis | The adamantyl group could modulate the electrochemical and photophysical properties. acs.orgacs.org | To investigate its potential as a novel organic photoredox catalyst for challenging chemical transformations. researchgate.net |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before embarking on extensive experimental work. Advanced computational modeling can provide deep insights into its structure, stability, and potential reaction pathways.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure (including HOMO-LUMO energy levels), and vibrational frequencies of the molecule. These calculations can also be used to model the transition states of potential reactions, providing valuable information about reaction barriers and mechanisms. The significant steric hindrance introduced by the adamantyl group can be quantitatively assessed through these models. rsc.org
Molecular Dynamics (MD) simulations could be used to study the behavior of the compound in different solvent environments or its interaction with other molecules, which is particularly relevant for understanding its potential as a phase-transfer catalyst or in self-assembling materials.
| Computational Method | Property to be Investigated | Significance of Research |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, charge distribution, reaction energetics. | To predict the most stable conformation, understand electronic properties, and guide synthetic efforts by predicting reaction outcomes. acs.orgacs.org |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra. | To predict its photophysical properties and assess its potential in applications like optical sensors or photoredox catalysis. |
| Molecular Dynamics (MD) | Solvation behavior, intermolecular interactions, diffusion coefficients. | To simulate its behavior in complex environments and predict its efficacy as a phase-transfer catalyst or a component in materials. |
Expanding the Scope of Non-Biological Applications
The unique combination of a bulky, rigid cage-like structure and a charged, aromatic platform suggests that this compound could find use in various non-biological applications, particularly in materials science.
One promising avenue is its use as a building block for novel polymers or supramolecular assemblies. The rigid adamantyl group can act as a "steric rudder," directing the self-assembly of molecules into well-defined architectures. This could lead to the development of new porous materials for gas storage or separation.
The photophysical properties of isoquinolinium salts, often fluorescent, could be harnessed for the development of chemical sensors. The adamantyl group might modulate the fluorescence response of the isoquinolinium core upon binding to specific analytes. Furthermore, adamantane-containing compounds have been explored for their non-linear optical properties, and this compound could be investigated for applications in optical materials. rsc.orgmdpi.comhellma-materials.comdow.comsigmaaldrich.com
| Potential Application | Rationale | Key Properties to Investigate |
| Phase-Transfer Catalysis | High lipophilicity and stability of the adamantyl group. | Catalytic activity, stability under reaction conditions, and recyclability. |
| Organic Light-Emitting Diodes (OLEDs) | Potential for high thermal stability and tunable photophysical properties. | Fluorescence quantum yield, emission wavelength, and thermal stability. |
| Chemical Sensors | The isoquinolinium core can act as a fluorophore, with the adamantyl group providing a binding pocket. | Changes in fluorescence intensity or wavelength in the presence of target analytes. |
| Porous Organic Polymers | The rigid and bulky nature of the adamantyl group can create intrinsic microporosity. | Surface area, pore size distribution, and gas adsorption capacity. |
Interdisciplinary Research Incorporating this compound
The full potential of this compound can be unlocked through collaborative, interdisciplinary research. The unique properties of this molecule make it an attractive candidate for projects that bridge the gap between different scientific fields.
Collaboration between synthetic organic chemists and materials scientists could lead to the design and synthesis of novel functional materials with tailored properties. For example, incorporating this compound into polymer backbones could lead to materials with enhanced thermal stability and unique optical properties.
Physical chemists could work alongside synthetic chemists to conduct in-depth photophysical studies, using techniques like time-resolved spectroscopy to fully understand the excited-state dynamics of the molecule. This knowledge would be crucial for its application in light-emitting devices or as a photoredox catalyst. The study of adamantane-containing heterocycles is an active area of research with potential applications in medicinal chemistry and materials science. tsu.gesciforum.netnih.govmdpi.com
| Interdisciplinary Field | Research Goal | Potential Impact |
| Materials Science | To develop new polymers, gels, or crystalline materials with unique thermal, mechanical, or optical properties. | Creation of advanced materials for electronics, separations, or catalysis. |
| Physical Chemistry | To fully characterize the photophysical and electrochemical properties of the compound. | A deeper understanding of its behavior, enabling the rational design of new applications. |
| Supramolecular Chemistry | To explore its use as a building block for self-assembled structures, such as cages or capsules. | Development of new systems for molecular recognition, encapsulation, and controlled release. |
Q & A
Q. Methodological Considerations :
- Catalyst choice : Acidic resins or POCl₃ enhance electrophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloroethane) improve solubility of adamantane precursors .
- Temperature control : Reflux conditions (100–120°C) are critical for activating adamantane derivatives in condensation reactions .
How can researchers confirm the structural integrity of this compound compounds?
Q. Advanced Analytical Techniques :
- X-ray crystallography : Resolves adamantyl geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in 2-(1-Adamantyl)-4-bromoanisole) . Parameters include unit cell dimensions (e.g., monoclinic ) and bond angles (C–C–C: 106.6–111.6°) .
- Multinuclear NMR :
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ in oxalamide derivatives) .
Q. Data Cross-Validation :
- Compare experimental results with computational models (e.g., Cambridge Structural Database) .
- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
What are the key considerations in designing experiments to study the biological activity of adamantyl-isoquinolinium derivatives?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) studies :
Q. Methodological Approaches :
- In vitro assays : Evaluate antiviral/antimicrobial activity using cell-based models (e.g., MIC assays for benzimidazole derivatives) .
- Enantioselective synthesis : Use chiral catalysts (e.g., adamantyl-substituted chromium(III) complexes) to study stereochemical effects on bioactivity .
How do reaction conditions influence the yield and purity of this compound synthesis?
Q. Data-Driven Optimization :
- Acid concentration : Nitration of adamantyl-benzimidazole derivatives requires precise HNO₃/H₂SO₄ ratios (1:28) to avoid side reactions .
- Hydrogenation pressure : Reduction of nitro groups (e.g., to amines) using H₂ at 3–5 atm with Raney Ni achieves >85% yield .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) isolates products with >95% purity .
Q. Contradiction Analysis :
- Conflicting yields : POCl₃-mediated synthesis yields 93% , while ion-exchange methods yield 66–87% . Differences arise from solvent polarity and catalyst efficiency.
What analytical techniques resolve contradictions in spectral data of adamantyl-isoquinolinium compounds?
Q. Advanced Troubleshooting :
- Overlapping NMR signals : Use DEPT-135 or 2D-COSY to distinguish adamantyl and aromatic protons .
- Crystallographic ambiguity : Refine X-ray data with software (e.g., SHELXL) and validate via R-factor convergence () .
- Mass spectral anomalies : Compare isotopic patterns with theoretical simulations (e.g., M+1 peaks for Cl-containing derivatives) .
Q. Case Study :
- In 2-(1-Adamantyl)-4-bromoanisole, intramolecular C–H⋯O interactions were confirmed via X-ray, resolving initial IR misinterpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
